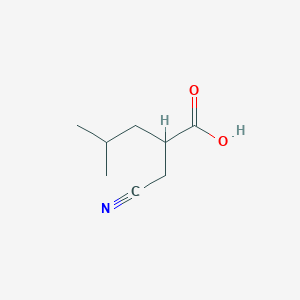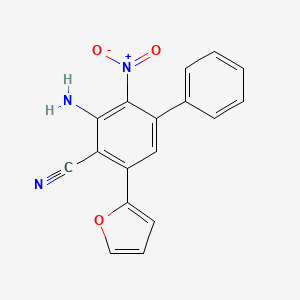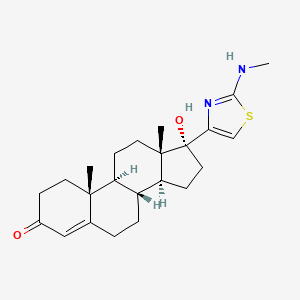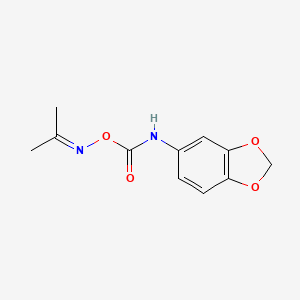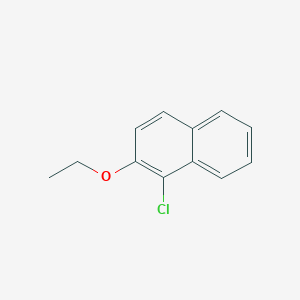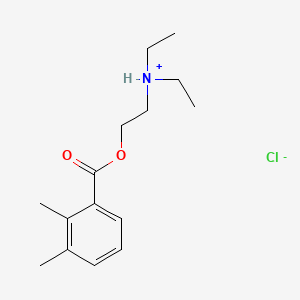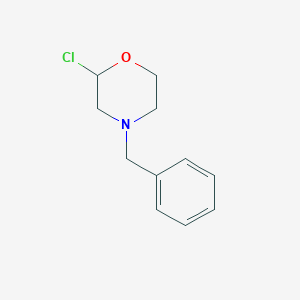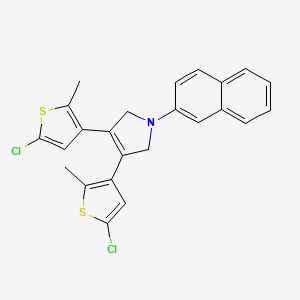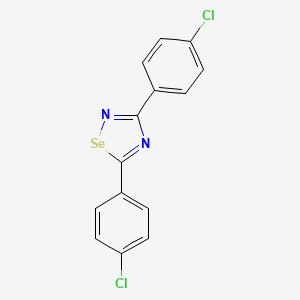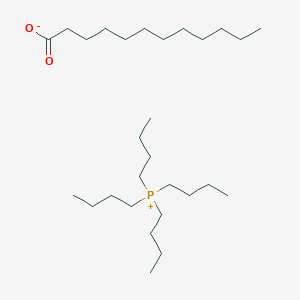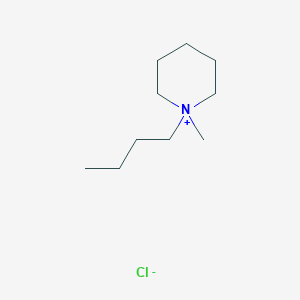
1-Butyl-1-methylpiperidinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1-methylpiperidinium chloride is an ionic liquid composed of a piperidinium cation and a chloride anion. It is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium chloride can be synthesized through the reaction of 1-butylpiperidine with methyl chloride under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, followed by purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-1-methylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted piperidinium compounds .
Wissenschaftliche Forschungsanwendungen
1-Butyl-1-methylpiperidinium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-butyl-1-methylpiperidinium chloride exerts its effects is primarily through its ionic nature. The piperidinium cation interacts with various molecular targets, while the chloride anion can participate in ionic interactions and hydrogen bonding. These interactions facilitate the compound’s role as a solvent, catalyst, and stabilizing agent in different applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpiperidinium bromide
- 1-Ethyl-3-methylimidazolium chloride
Comparison: 1-Butyl-1-methylpiperidinium chloride stands out due to its higher thermal stability and ionic conductivity compared to similar compounds. Its unique combination of properties makes it particularly suitable for applications requiring high stability and conductivity .
Eigenschaften
CAS-Nummer |
845790-13-8 |
|---|---|
Molekularformel |
C10H22ClN |
Molekulargewicht |
191.74 g/mol |
IUPAC-Name |
1-butyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C10H22N.ClH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OIMZVJUBJXJIQO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1(CCCCC1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


